An In-depth Technical Guide to 1-(Piperidin-4-yl)piperazine: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 1-(Piperidin-4-yl)piperazine: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of 1-(piperidin-4-yl)piperazine. This heterocyclic compound, featuring interconnected piperidine and piperazine rings, serves as a crucial scaffold in medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system.
Chemical Structure and Properties
1-(Piperidin-4-yl)piperazine is a bicyclic amine with the molecular formula C₉H₁₉N₃.[1] Its structure consists of a piperazine ring linked to a piperidine ring at the 4-position. The presence of three nitrogen atoms, two in the piperazine ring and one in the piperidine ring, imparts basic properties to the molecule and offers multiple sites for chemical modification.
Physicochemical Properties
Quantitative physicochemical data for 1-(piperidin-4-yl)piperazine and its common derivatives are summarized in the tables below. These properties are crucial for understanding the compound's behavior in biological systems and for designing synthetic modifications.
| Property | 1-(Piperidin-4-yl)piperazine | 1-Methyl-4-(piperidin-4-yl)piperazine | 1-Boc-4-(piperidin-4-yl)piperazine | Reference(s) |
| CAS Number | 142013-66-9 | 53617-36-0 | 205059-24-1 | [1][2][3] |
| Molecular Formula | C₉H₁₉N₃ | C₁₀H₂₁N₃ | C₁₄H₂₇N₃O₂ | [1][2][3] |
| Molecular Weight | 169.27 g/mol | 183.29 g/mol | 269.38 g/mol | [1][2][3] |
| IUPAC Name | 1-(piperidin-4-yl)piperazine | 1-methyl-4-piperidin-4-ylpiperazine | tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | [1][2][3] |
| Computed XLogP3 | -0.3 | 0.2 | 1.3 | [1][2] |
| Melting Point | Not widely reported | 29-32 °C | 70-74 °C | [4][5] |
| Boiling Point | Not widely reported | 99 °C / 0.08 mmHg | 362.9±42.0 °C (Predicted) | [4][5] |
| pKa (Predicted) | Not widely reported | 9.28±0.10 | Not widely reported | [6] |
| Solubility | Soluble in water | Soluble in water | Not specified | [7] |
Spectral Data
The structural elucidation of 1-(piperidin-4-yl)piperazine and its derivatives relies on various spectroscopic techniques. Representative data are summarized below.
| Compound | ¹H NMR | ¹³C NMR | IR Spectroscopy | Mass Spectrometry | Reference(s) |
| 1-(Piperidin-4-yl)piperazine | Data available through spectral databases.[2] | Data available through spectral databases.[2] | Vapor phase IR spectra are available.[2] | Not detailed in snippets. | [2] |
| 1-Methyl-4-(piperidin-4-yl)piperazine | ¹H NMR spectra are available.[8][9] | ¹³C NMR spectra are available.[10][11] | ATR-IR spectra are available.[11] | GC-MS data is available.[11] | [8][9][10][11] |
| Derivatives | For various piperazine derivatives, characteristic signals include multiplets for the piperazine and piperidine ring protons, typically in the range of 2.5-3.5 ppm.[12][13] | Signals for the piperazine and piperidine carbons typically appear in the range of 40-60 ppm.[13] | Characteristic C-N stretching bands are observable. For Boc-protected derivatives, a strong C=O stretch appears around 1680-1700 cm⁻¹.[12] | Mass spectra will show the molecular ion peak corresponding to the specific derivative.[12] | [12][13] |
Synthesis and Experimental Protocols
The synthesis of 1-(piperidin-4-yl)piperazine and its derivatives is most commonly achieved through reductive amination. This versatile method allows for the formation of the C-N bond between the piperidine and piperazine rings.
General Synthesis Workflow
The following diagram illustrates a typical synthetic workflow for preparing N-substituted derivatives of 1-(piperidin-4-yl)piperazine, starting from a protected piperidone.
Caption: General workflow for the synthesis of N-substituted 1-(piperidin-4-yl)piperazine.
Detailed Experimental Protocol: Synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine
This protocol is based on a typical reductive amination followed by deprotection.[1][4]
Step 1: Reductive Amination
-
Dissolve N-tert-butoxycarbonyl-4-piperidinone (1.50 g, 7.53 mmol) in dichloromethane (25.0 mL) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add N-methylpiperazine to the solution.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), in portions.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Upon completion (monitored by TLC), cool the reaction mixture to 0 °C and neutralize by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate compound.
Step 2: Deprotection
-
Dissolve the crude intermediate from Step 1 in methanol (25.0 mL).
-
Add concentrated hydrochloric acid (5.0 mL) dropwise.
-
Stir the reaction mixture at 40 °C for 12 hours.
-
Concentrate the reaction solution under reduced pressure and dry the residue.
-
Dissolve the residue in distilled water and basify with a 48% aqueous sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-methyl-4-(piperidin-4-yl)piperazine as a white solid.
Biological Activity and Signaling Pathways
Derivatives of 1-(piperidin-4-yl)piperazine are of significant interest in drug discovery due to their potent activity as ligands for various neurotransmitter receptors, particularly dopamine (D₂, D₃, D₄) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors.[3][8][14][15] This makes the 1-(piperidin-4-yl)piperazine scaffold a key component in the development of atypical antipsychotics for the treatment of schizophrenia and other neuropsychiatric disorders.[3]
Dopamine D₂ Receptor Signaling
Atypical antipsychotics containing the 1-(piperidin-4-yl)piperazine core often act as antagonists or partial agonists at the dopamine D₂ receptor. The interaction with D₂ receptors is a key mechanism for alleviating the positive symptoms of schizophrenia.
Caption: Antagonism of Dopamine D₂ Receptor Signaling by a 1-(Piperidin-4-yl)piperazine derivative.
Serotonin 5-HT₁ₐ and 5-HT₂ₐ Receptor Signaling
Many atypical antipsychotics also exhibit high affinity for serotonin receptors. Activity at 5-HT₁ₐ (often as agonists or partial agonists) and 5-HT₂ₐ (as antagonists) is thought to contribute to the mitigation of negative symptoms and cognitive deficits in schizophrenia, as well as reducing the extrapyramidal side effects associated with D₂ receptor blockade.
Caption: Modulation of Serotonin Receptor Signaling by a 1-(Piperidin-4-yl)piperazine derivative.
Experimental Protocol: Radioligand Binding Assay
To determine the affinity of a 1-(piperidin-4-yl)piperazine derivative for a specific receptor (e.g., dopamine D₂), a competitive radioligand binding assay is a standard method.
Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol
This protocol is a generalized procedure for a filtration-based competitive binding assay.[16][17]
-
Membrane Preparation:
-
Homogenize cells or tissue expressing the target receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
To each well, add the receptor membrane preparation.
-
Add serial dilutions of the test 1-(piperidin-4-yl)piperazine derivative.
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D₂ receptors).
-
Include control wells for total binding (radioligand + membranes, no test compound) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter mat.
-
Add a scintillation cocktail to each filter spot.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Conclusion
1-(Piperidin-4-yl)piperazine is a foundational scaffold in modern medicinal chemistry, enabling the development of a wide range of biologically active compounds. Its structural features and synthetic accessibility make it a valuable building block for creating potent and selective ligands for key neurotransmitter receptors. A thorough understanding of its chemical properties, synthesis, and biological targets is essential for researchers and scientists working on the discovery and development of novel therapeutics for central nervous system disorders.
References
- 1. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 2. 1-(Piperidin-4-yl)piperazine | C9H19N3 | CID 15386099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Piperazine synthesis [organic-chemistry.org]
- 7. Research Portal [scholarship.miami.edu]
- 8. Synthesis and biological investigation of coumarin piperazine (piperidine) derivatives as potential multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE(436099-90-0) 1H NMR spectrum [chemicalbook.com]
- 10. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1-(Piperidin-4-yl)piperazine | 142013-66-9 | Benchchem [benchchem.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. giffordbioscience.com [giffordbioscience.com]
